molecular formula C16H22N2O3 B2750239 N1-((1-hydroxycyclopentyl)methyl)-N2-phenethyloxalamide CAS No. 1226445-91-5

N1-((1-hydroxycyclopentyl)methyl)-N2-phenethyloxalamide

Cat. No.: B2750239
CAS No.: 1226445-91-5
M. Wt: 290.363
InChI Key: CWLPAKALNGDVHA-UHFFFAOYSA-N
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Description

N1-((1-hydroxycyclopentyl)methyl)-N2-phenethyloxalamide is a chemical compound with the molecular formula C14H18N2O3 It is known for its unique structure, which includes a hydroxycyclopentyl group and a phenethyl group attached to an oxalamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-hydroxycyclopentyl)methyl)-N2-phenethyloxalamide typically involves the reaction of a hydroxycyclopentyl derivative with a phenethylamine derivative in the presence of an oxalyl chloride reagent. The reaction is usually carried out under controlled conditions, such as low temperature and an inert atmosphere, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

N1-((1-hydroxycyclopentyl)methyl)-N2-phenethyloxalamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxalamide group can be reduced to form corresponding amines.

    Substitution: The phenethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenethyl derivatives.

Scientific Research Applications

N1-((1-hydroxycyclopentyl)methyl)-N2-phenethyloxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N1-((1-hydroxycyclopentyl)methyl)-N2-(2-methoxyphenyl)oxalamide
  • N1-((1-hydroxycyclopentyl)methyl)-N2-(pyridin-3-yl)oxalamide
  • N1-((1-hydroxycyclopentyl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Uniqueness

N1-((1-hydroxycyclopentyl)methyl)-N2-phenethyloxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a hydroxycyclopentyl group and a phenethyl group allows for versatile chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N'-[(1-hydroxycyclopentyl)methyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c19-14(17-11-8-13-6-2-1-3-7-13)15(20)18-12-16(21)9-4-5-10-16/h1-3,6-7,21H,4-5,8-12H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLPAKALNGDVHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C(=O)NCCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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